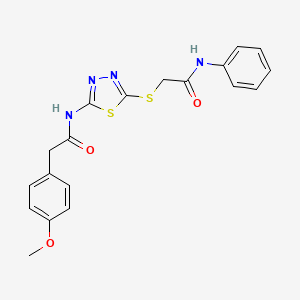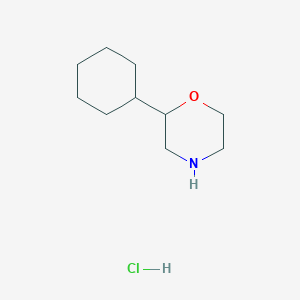![molecular formula C17H18BrN3O3 B2459299 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE CAS No. 1421493-33-5](/img/structure/B2459299.png)
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylisoxazole moiety, and a pyrrolidine carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the isoxazole group through a cyclization reaction. The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-bromophenyl)-2-(3-methylisoxazol-5-yl)ethanone
- 6-(3-bromophenyl)-1-methyl-5-(3-methylisoxazol-5-yl)pyrimidin-2(1H)-one
Uniqueness
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-7-15(24-20-11)5-6-19-17(23)12-8-16(22)21(10-12)14-4-2-3-13(18)9-14/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLLYRHCOQWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)



![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2459236.png)
![5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2459239.png)
